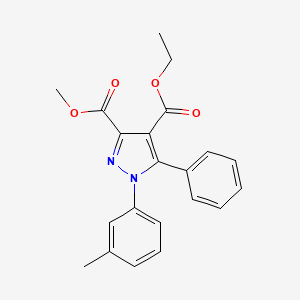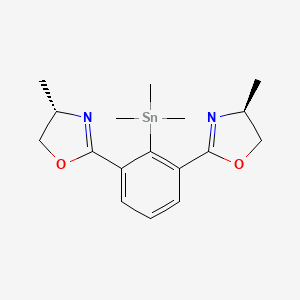
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is an organosulfur compound with the molecular formula C6H12N2O2S.Br-H. It is a derivative of thioacetic acid and is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide can be synthesized through the reaction of thioacetic acid with 2-(2-aminoacetamido)ethanol in the presence of hydrobromic acid. The reaction typically involves the following steps:
- Thioacetic acid is prepared by reacting acetic anhydride with hydrogen sulfide:
Preparation of Thioacetic Acid: (CH3C(O))2O+H2S→CH3C(O)SH+CH3C(O)OH
Esterification: The thioacetic acid is then reacted with 2-(2-aminoacetamido)ethanol in the presence of hydrobromic acid to form the desired ester hydrobromide.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is used in various scientific research fields:
Biology: The compound is used in proteomics research for labeling and modifying proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide involves its ability to form thiol groups, which can interact with various molecular targets. These interactions can affect protein function and signaling pathways, making the compound useful in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic Acid: The parent compound, used for similar applications but lacks the aminoacetamido group.
Ethanethioic Acid: Another thioester with similar reactivity but different substituents.
Uniqueness
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide is unique due to the presence of both the thioester and aminoacetamido groups, which provide distinct reactivity and functionality compared to other thioesters.
Propiedades
Número CAS |
97313-68-3 |
|---|---|
Fórmula molecular |
C6H13BrN2O2S |
Peso molecular |
257.15 g/mol |
Nombre IUPAC |
2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide |
InChI |
InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H |
Clave InChI |
WCTYVXLDHFSCSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC[NH2+]C(=O)CN.[Br-] |
Números CAS relacionados |
97314-05-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


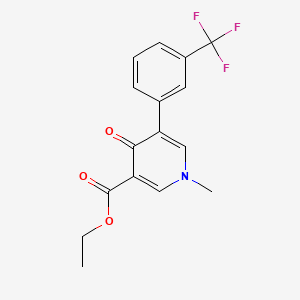


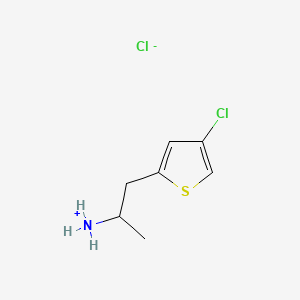

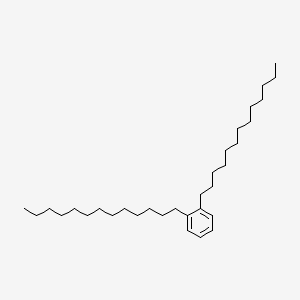
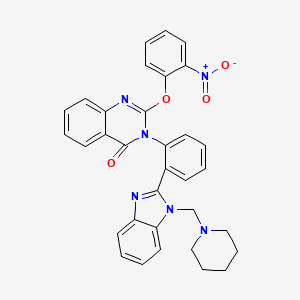
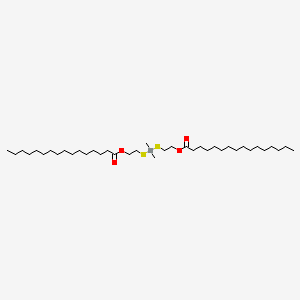
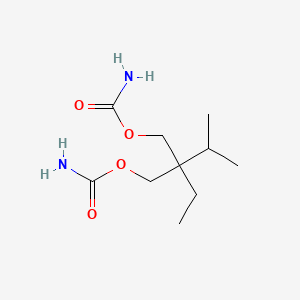

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

